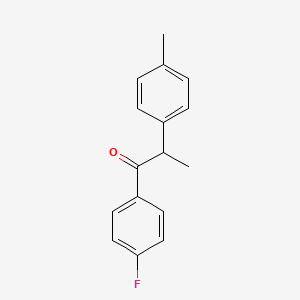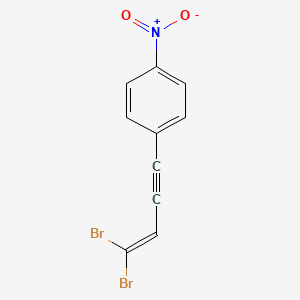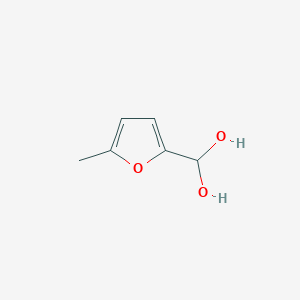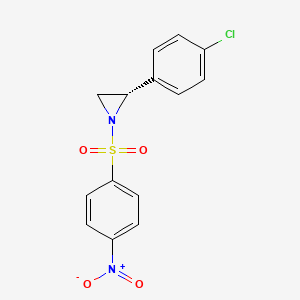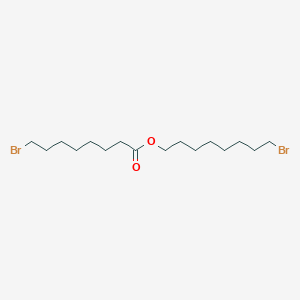![molecular formula C18H22O3 B12528479 4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate CAS No. 688035-61-2](/img/structure/B12528479.png)
4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate is a chemical compound with the molecular formula C18H22O3. It is known for its unique structure, which includes a cyclohexyl ring substituted with hydroxyphenyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexanone in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
4-[4-Hydroxy-1-(4-hydroxyphenyl)cyclohexyl]phenol: Similar structure but with different substitution patterns.
Bisphenol A: Another compound with two hydroxyphenyl groups but different central structure.
Bisphenol Z: Similar to bisphenol A but with a cyclohexylidene central structure.
Uniqueness
4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate is unique due to its specific substitution pattern and the presence of a cyclohexyl ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
688035-61-2 |
|---|---|
Fórmula molecular |
C18H22O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
4-[1-(4-hydroxyphenyl)cyclohexyl]phenol;hydrate |
InChI |
InChI=1S/C18H20O2.H2O/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15;/h4-11,19-20H,1-3,12-13H2;1H2 |
Clave InChI |
ZOGRARYNDFZEID-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


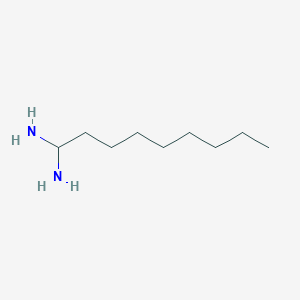
stannane](/img/structure/B12528426.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
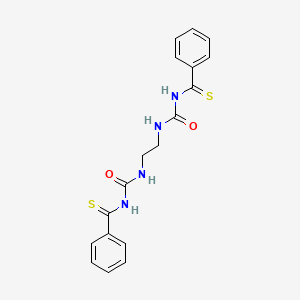
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)
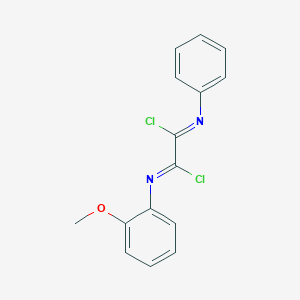
![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
